n-(6-Chloro-4-methylpyridin-3-yl)acetamide
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Overview
Description
N-(6-Chloro-4-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an acetamide functional group.
Scientific Research Applications
N-(6-Chloro-4-methylpyridin-3-yl)acetamide has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-4-methylpyridin-3-yl)acetamide typically involves the acylation of 6-chloro-4-methylpyridin-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-methylpyridin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and acetamide groups may play a role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- N-(6-Chloro-3-pyridyl)acetamide
- N-(4-Methyl-3-pyridyl)acetamide
- N-(6-Bromo-4-methylpyridin-3-yl)acetamide
Comparison: N-(6-Chloro-4-methylpyridin-3-yl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
IUPAC Name |
N-(6-chloro-4-methylpyridin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQEXHBGXOEAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287775 |
Source
|
Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-92-3 |
Source
|
Record name | 6635-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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